[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13474197
Molecular Formula: C16H30N2O4
Molecular Weight: 314.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30N2O4 |
|---|---|
| Molecular Weight | 314.42 g/mol |
| IUPAC Name | 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-propan-2-ylamino]acetic acid |
| Standard InChI | InChI=1S/C16H30N2O4/c1-11(2)18(10-14(19)20)13-8-6-12(7-9-13)17-15(21)22-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,17,21)(H,19,20) |
| Standard InChI Key | RSLRWQQPIWGGFH-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC(=O)O)C1CCC(CC1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(CC(=O)O)C1CCC(CC1)NC(=O)OC(C)(C)C |
Introduction
[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a complex organic compound with a specific stereochemistry, indicated by the (1R,4R) configuration. This compound is characterized by its molecular formula, C16H30N2O4, and molecular weight of approximately 314.42 g/mol . It is used in various chemical syntheses, often as an intermediate due to its protected amino group, which can be easily deprotected under acidic conditions to reveal the free amine.
Synthesis and Preparation
The synthesis of [(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid typically involves the reaction of a suitably protected cyclohexylamine with an isopropylamine derivative in the presence of a coupling agent, followed by the introduction of the acetic acid moiety. The tert-butoxycarbonyl group is introduced to protect the amino function during synthesis.
Suppliers and Availability
This compound is available from specialized chemical suppliers, such as Amber MolTech LLC, which offers it as part of their product list . The availability of such compounds is crucial for ongoing research in organic and medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume